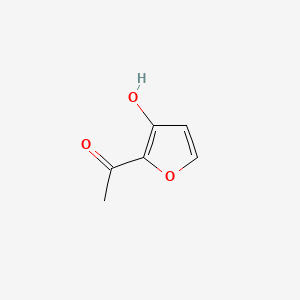

Isomaltol

説明

Isomaltol is a natural furan obtained by the enzymatic degradation of starch . It is also a flavor component in bread crust, produced by thermal degradation (caramelization) of sugars . Isomaltol is obtained after the Maillard reaction from an amino acid and a reducing sugar .

Synthesis Analysis

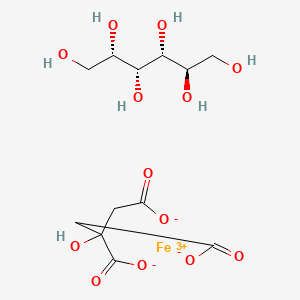

Isomaltol is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-α- (1→1)-mannitol and glucosyl-α- (1→6)-sorbitol .Molecular Structure Analysis

The molecular formula of Isomaltol is C6H6O3 . Its average mass科学的研究の応用

Sweetener in Food Industry

Isomaltol is used as a sweetener due to its noncariogenicity, its practically insulin-independent metabolism, and its reduced physiological caloric value compared to sugar . It is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material .

Dental Health

Isomaltol is noncariogenic, as shown with rat caries model experiments . This was corroborated by plaque pH-telemetry in humans demonstrating the absence of any relevant intraplaque acid production from isomaltol . It is not a substrate for plaque polysaccharide synthesizing glucosyltransferases from Streptococci and was found to inhibit glucan formation of glucosyltransferase from Streptococcus mutans .

Calorie-Reduced Foods

Isomaltol is used in the production of calorie-reduced foods . The limited digestion and absorption of isomaltol in the small intestine and its symbiotic bacterial utilization in the colon are the basis for the reduced energetic utilization of isomaltol compared to sugar .

Special Products for Diabetics

Isomaltol is a suitable sweetener for diabetics, without any adverse metabolic effects . Most experiments for the assessment of the energetic values of polyols gave evidence that isomaltol has less than 50% of the calories of sucrose .

Sucrose Alternative in Food and Pharmaceutical Applications

Due to its specific nutritional qualities, isomaltol is a promising alternative to sucrose, with versatile properties for many food and pharmaceutical applications .

Melanogenesis Modulation

Isomaltol glycoside has been found to influence AKT and ERK activation and decrease melanin synthesis .

特性

IUPAC Name |

1-(3-hydroxyfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIGCVXMBGOWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187790, DTXSID301282527 | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomaltol | |

CAS RN |

3420-59-5, 88511-92-6 | |

| Record name | Isomaltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

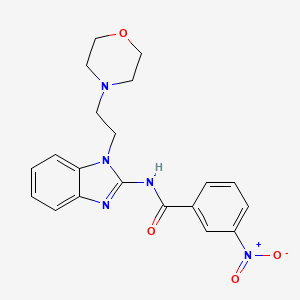

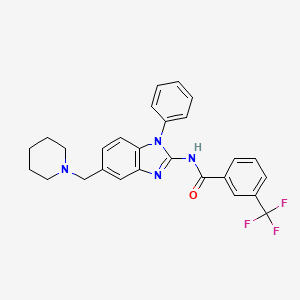

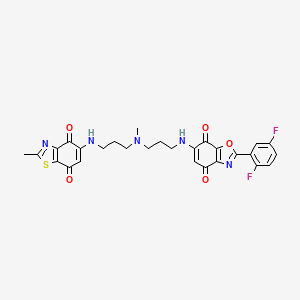

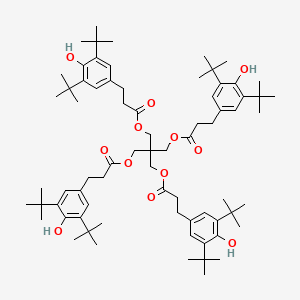

Feasible Synthetic Routes

Q & A

Q1: How is isomaltol formed in food?

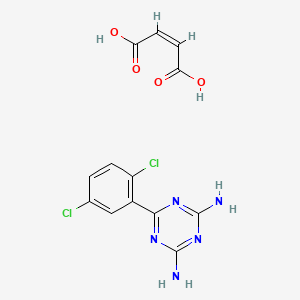

A1: Isomaltol arises as a product of the Maillard reaction, primarily from the degradation of sugars like lactose and maltose in the presence of amino acids. [, , ] This process commonly occurs during the heating of foods, contributing to the characteristic aroma and flavor of roasted coffee, bread crust, and other thermally processed products. [, , ]

Q2: Can you explain the formation of isomaltol from lactose in more detail?

A2: The process begins with lactose reacting with an amine, leading to the formation of several intermediate compounds. [] Key intermediates include a beta-pyranone derivative, a cyclopentenone derivative, and an isomaltol glycoside. [] Further reactions and rearrangements, often involving additional amine interactions, eventually yield isomaltol as a final product. []

Q3: Is isomaltol found in any natural sources besides thermally processed food?

A3: Yes, isomaltol and its derivatives have been identified in natural sources like Korean red ginseng. [] In the case of ginseng, isomaltol is found as a glycoside, indicating its association with sugar molecules. [] The presence of isomaltol in such plants suggests its potential role in natural metabolic pathways beyond the Maillard reaction.

Q4: What is the molecular structure of isomaltol?

A4: Isomaltol is a heterocyclic compound with a furan ring structure. It features a hydroxyl group (-OH) at position 3 and an acetyl group (-COCH3) at position 2 of the furan ring. This unique structure influences its physical and chemical properties.

Q5: What are the molecular formula and weight of isomaltol?

A5: The molecular formula of isomaltol is C6H6O3. It has a molecular weight of 126.11 g/mol.

Q6: What spectroscopic data is available to characterize isomaltol?

A6: Various spectroscopic techniques are employed to characterize isomaltol, including: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the arrangement of atoms in the molecule and its electronic environment. [, ]* IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the molecule, which helps in structural elucidation and quantification. [, ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation. [, ]

Q7: What are some notable chemical properties of isomaltol?

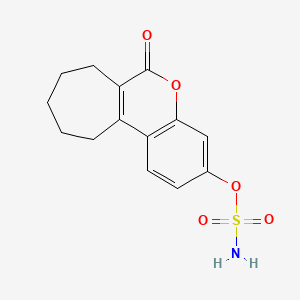

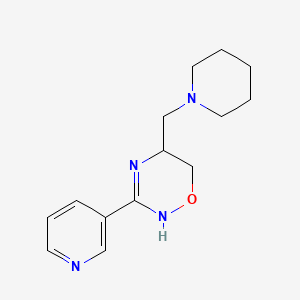

A7: Isomaltol exhibits several interesting chemical properties, including:* Tautomerism: It can exist in different tautomeric forms, primarily as an alpha,beta-unsaturated ketone and, to a lesser extent, as an enol. [, ] * Metal Complexation: Isomaltol can act as a chelating agent, forming complexes with various metal ions. [, , ] This property has implications for its potential biological activity and applications in materials science. * Reactivity with Amines: Being a product of the Maillard reaction, isomaltol retains reactivity with amines. [, ] It can undergo further reactions with amines, leading to the formation of more complex heterocyclic compounds, including pyrroles, pyridines, and furanones. []

Q8: How does the structure of isomaltol relate to its reactivity?

A8: The presence of the hydroxyl and acetyl groups on the furan ring significantly influences isomaltol's reactivity. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile, while the acetyl group can undergo reactions typical of ketones, such as condensation and addition reactions.

Q9: What are the known applications of isomaltol?

A9: Isomaltol is primarily recognized for its flavoring properties. It is used in the food industry to impart a sweet, caramel-like aroma to various products. [] Additionally, its metal-chelating properties have been investigated for potential applications in fields such as medicine and materials science. [, ]

Q10: How does isomaltol compare to its structural isomer, maltol, in terms of applications?

A10: Both isomaltol and maltol are used as flavoring agents, but they possess distinct sensory profiles. Isomaltol exhibits a stronger, more caramel-like aroma compared to maltol, which has a sweeter, more cotton candy-like aroma. [, ]

Q11: How is isomaltol typically quantified in food and other matrices?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), is commonly employed for the quantification of isomaltol in complex mixtures like food products. [, ] These techniques offer high sensitivity and selectivity, enabling the accurate measurement of isomaltol levels. [, ]

Q12: What are some future directions for research on isomaltol?

A13: Further exploration of the biological activities of isomaltol and its derivatives, particularly their metal-chelating properties and potential antioxidant activity, is crucial. [] Understanding the metabolic fate of isomaltol in vivo is essential for assessing its safety and suitability for pharmaceutical or food applications. [] Additionally, investigating the use of isomaltol and its derivatives as building blocks for developing novel materials with tailored properties, such as metal-organic frameworks, holds promise. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)